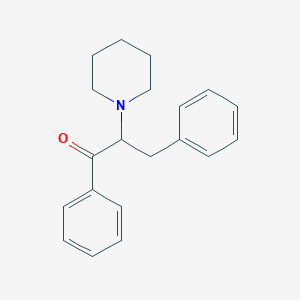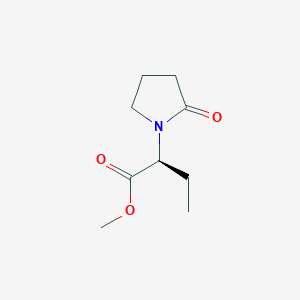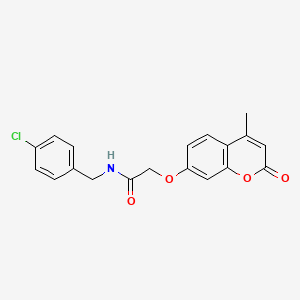
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one est un composé organique appartenant à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. Ce composé est connu pour ses diverses applications dans différents domaines, notamment la chimie, la biologie, la médecine et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one implique généralement la réaction de la pipéridine avec la 1,3-diphénylpropan-1-one dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une base telle que l'hydrure de sodium ou le tert-butoxyde de potassium pour déprotoner la pipéridine, suivie de l'ajout de 1,3-diphénylpropan-1-one .
Méthodes de production industrielle
En milieu industriel, la production de 1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu. Cette approche permet une production efficace et constante du composé, assurant une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le cycle pipéridine peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de la pipéridine substitués.
Applications De Recherche Scientifique
1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses applications thérapeutiques potentielles, comme dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, ce qui entraîne ses effets biologiques observés. Par exemple, il peut inhiber la réplication de certains virus ou la croissance des cellules cancéreuses en interférant avec des processus cellulaires clés .
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of certain viruses or the growth of cancer cells by interfering with key cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
1,1-Diphényl-3-(pipéridin-1-yl)propan-1-ol : Un analogue qui se lie au récepteur de l'adénosine et bloque la réplication du VIH.
1-(3-Pyridinyl)-2-propanone : Un composé présentant des caractéristiques structurales similaires mais des activités biologiques différentes.
Unicité
1,3-Diphényl-2-(pipéridin-1-yl)propan-1-one est unique en raison de sa combinaison spécifique du cycle pipéridine et des groupes diphényles, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
5326-25-0 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1,3-diphenyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(21-14-8-3-9-15-21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clé InChI |
PEARTEASXPIIQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)


![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)

![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)


![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

